N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide
CAS No.: 494826-67-4
Cat. No.: VC21487648
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494826-67-4 |
|---|---|
| Molecular Formula | C20H21NO4S |
| Molecular Weight | 371.5g/mol |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H21NO4S/c1-12(2)15-5-8-17(9-6-15)26(23,24)21-16-7-10-19-18(11-16)20(13(3)22)14(4)25-19/h5-12,21H,1-4H3 |
| Standard InChI Key | MVZMTBUGJYSYSR-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)C |
| Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)C |
Introduction
Chemical Structure and Properties
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide represents a hybrid structure combining benzofuran and sulfonamide moieties, both well-established pharmacophores in medicinal chemistry. This section explores its structural characteristics and physicochemical properties, which form the foundation for understanding its biological activities.
The compound features a benzofuran core with methyl and acetyl substituents at positions 2 and 3, respectively, connected to a 4-isopropylbenzenesulfonamide group at position 5. This unique arrangement contributes to its molecular properties and potential interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 494826-67-4 |
| Molecular Formula | C20H21NO4S |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H21NO4S/c1-12(2)15-5-8-17(9-6-15)26(23,24)21-16-7-10-19-18(11-16)20(13(3)22)14(4)25-19/h5-12,21H,1-4H3 |
| Standard InChIKey | MVZMTBUGJYSYSR-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)C |
The structural components of this molecule each contribute distinct characteristics that potentially influence its biological activity. The benzofuran scaffold provides a planar, rigid framework that can enhance binding affinity to enzymes and receptors. The sulfonamide group (-SO2NH-) functions as both hydrogen bond donor and acceptor, facilitating interactions with protein targets. The acetyl substituent introduces a polar carbonyl group, while the isopropyl moiety enhances lipophilicity, potentially improving membrane permeability.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide and related compounds provides valuable insights for rational drug design and optimization. Based on studies of similar benzofuran sulfonamide derivatives, several structural features appear to significantly influence biological activity.
Influence of Benzofuran Core
The benzofuran scaffold serves as a rigid, planar backbone that positions functional groups in specific spatial orientations for optimal interaction with biological targets. Studies have shown that the position of substituents on this core significantly affects binding affinity and selectivity .
For example, in benzofuran-2-sulfonamides studied as carbonic anhydrase inhibitors, the sulfonamide group at the 2-position allows for specific interactions with the zinc ion and surrounding amino acid residues in the enzyme active site. The repositioning of this group to the 5-position, as in N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide, may alter these interactions and potentially affect the inhibitory profile .
Role of Sulfonamide Group
The sulfonamide moiety is crucial for the biological activity of these compounds, particularly for enzyme inhibition. In carbonic anhydrase inhibitors, the sulfonamide nitrogen coordinates with the zinc ion in the enzyme active site and forms hydrogen bonds with key residues, such as Thr199 .
X-ray crystallographic studies of enzyme-inhibitor complexes have revealed that the sulfonamide oxygen atoms can also participate in hydrogen bonding interactions with surrounding amino acid residues, further stabilizing the binding. The aryl group attached to the sulfonamide can influence the compound's orientation within the active site through hydrophobic interactions with residues like Val121, Phe131, and Leu198 .
Impact of Substituents
The acetyl group at the 3-position and methyl group at the 2-position of the benzofuran core in N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide likely influence its electronic properties and potential for additional interactions with target proteins.
Studies on related compounds have shown that the nature of substituents on the benzofuran core can significantly affect biological activity. For example, in isoxazoline-benzofuran-sulfonamide derivatives with antifungal activity, the configuration of chiral centers played a crucial role in their potency. Compounds with absolute configuration demonstrated better affinity than those with relative configuration in molecular docking studies .
The isopropyl group on the benzene ring connected to the sulfonamide may enhance lipophilicity, potentially improving membrane permeability and affecting pharmacokinetic properties. Structure-activity relationship studies of similar compounds have shown that modifications to this portion of the molecule can lead to significant changes in potency and selectivity.
Comparison with Related Compounds
Comparing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide with structurally related compounds provides insights into its potential activity profile and opportunities for structural optimization.
Structural Analogues and Their Activities
Several related compounds with varying degrees of structural similarity have been described in the literature:
These comparisons suggest that minor structural modifications can significantly influence the biological activity profile of benzofuran sulfonamide derivatives, highlighting opportunities for fine-tuning selectivity and potency through targeted structural optimization.
Influence of Substitution Patterns
The position of functional groups on the benzofuran core and the nature of substituents on the benzenesulfonamide portion appear to be critical determinants of biological activity. Studies on benzofuran-2-sulfonamides have shown that the orientation of the sulfonamide group significantly affects interactions with target enzymes .
X-ray crystallographic studies of enzyme-inhibitor complexes have revealed that compounds with different substitution patterns can adopt distinctly different binding modes within the same active site. For example, some derivatives orient towards the hydrophobic half of the carbonic anhydrase II active site, while others orient towards the hydrophilic half, making them completely non-superimposable despite sharing the same core structure .
This structural diversity in binding modes suggests that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide may interact with biological targets in ways distinct from its structural analogues, potentially conferring unique activity profiles and selectivity patterns.
Future Research Directions
The analysis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide and related compounds highlights several promising avenues for future research and development.
Comprehensive Biological Evaluation
A systematic assessment of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide's biological activities would be valuable, including:
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Evaluation of inhibitory activity against various carbonic anhydrase isoforms to determine potency and selectivity profiles
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Assessment of antimicrobial and antifungal properties against clinically relevant pathogens
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Screening against cancer cell lines to identify potential anticancer activity and selectivity
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Investigation of activity against plant pathogens to explore agricultural applications
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Evaluation of pharmacokinetic properties and toxicity profiles to assess therapeutic potential
These studies would provide a comprehensive understanding of the compound's biological activity spectrum and potential applications.
Structural Optimization
Based on structure-activity relationship insights from related compounds, targeted modifications to the structure of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide could enhance its potency, selectivity, and pharmaceutical properties:
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Exploration of different substituents at the 2- and 3-positions of the benzofuran core
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Investigation of alternative groups in place of the isopropyl substituent on the benzenesulfonamide portion
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Introduction of additional functional groups to enhance interactions with specific biological targets
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Development of chiral derivatives to explore the impact of stereochemistry on activity
These modifications could lead to derivatives with improved efficacy, selectivity, and pharmaceutical properties.
Mechanistic Studies
Detailed investigations into the mechanisms of action would enhance understanding of how N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-isopropylbenzenesulfonamide and its derivatives interact with biological targets:
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X-ray crystallographic studies of enzyme-inhibitor complexes to elucidate binding modes
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Computational modeling to predict interactions with various targets
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Structure-based design approaches to develop more potent and selective inhibitors
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Evaluation of effects on cellular pathways to understand broader biological impacts
These mechanistic insights would facilitate rational design of improved derivatives with enhanced properties for specific applications.
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